molecular formula C14H15N5OS2 B12271631 4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B12271631
M. Wt: 333.4 g/mol
InChI Key: MSJWZEYXZDPLCW-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with hydrazine derivatives to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazole derivatives.

Scientific Research Applications

4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Pyrazole derivatives: Compounds containing the pyrazole ring also show diverse biological activities.

Uniqueness

4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C14H15N5OS2

Molecular Weight

333.4 g/mol

IUPAC Name

4-methyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]thiadiazole-5-carboxamide

InChI

InChI=1S/C14H15N5OS2/c1-9-13(22-18-17-9)14(20)15-6-5-11-3-4-12(21-11)10-7-16-19(2)8-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,20)

InChI Key

MSJWZEYXZDPLCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C

Origin of Product

United States

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